molecular formula C17H23N3O B247733 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine

货号 B247733
分子量: 285.4 g/mol
InChI 键: BRYYQBPPJHUJAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine (L-745,870) is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1994 by scientists at Merck Research Laboratories. The compound has been extensively studied for its potential use in treating various neuropsychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.

作用机制

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine acts as a selective antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine is thought to modulate the release of dopamine, a neurotransmitter that plays a key role in reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine can modulate the release of dopamine in the brain, leading to changes in behavior and cognition. The compound has been shown to improve cognitive function in animal models of schizophrenia and ADHD. Additionally, 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine has been shown to reduce drug-seeking behavior in animal models of drug addiction.

实验室实验的优点和局限性

One of the advantages of using 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine in scientific research is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and investigate its role in various neuropsychiatric disorders. However, one limitation of using 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine is that it may not accurately reflect the complexity of these disorders, which involve multiple neurotransmitter systems and brain regions.

未来方向

There are several future directions for research on 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine. One area of interest is the development of more selective and potent dopamine D4 receptor antagonists. Additionally, future research could investigate the potential therapeutic effects of 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine in other neuropsychiatric disorders, such as depression and anxiety. Finally, research could investigate the potential use of 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine in combination with other drugs or therapies to enhance its therapeutic effects.

合成方法

The synthesis of 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine involves several steps, including the reaction of isonicotinic acid with piperazine to form isonicotinoylpiperazine. The resulting compound is then reacted with cyclohexenylmethyl chloride to form 1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine.

科学研究应用

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine has been used extensively in scientific research to investigate the role of dopamine D4 receptors in various neuropsychiatric disorders. Studies have shown that the compound has potential therapeutic effects in the treatment of schizophrenia, ADHD, and drug addiction.

属性

产品名称

1-(3-Cyclohexen-1-ylmethyl)-4-isonicotinoylpiperazine

分子式

C17H23N3O

分子量

285.4 g/mol

IUPAC 名称

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C17H23N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-2,6-9,15H,3-5,10-14H2

InChI 键

BRYYQBPPJHUJAE-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3

规范 SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。